

Orteronel administration in metastatic hormone-sensitive prostate cancer

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Orteronel

CAS No.: 566939-85-3

Cat. No.: S548883

[Get Quote](#)

Experimental Protocols

For researchers seeking to understand the clinical evaluation of **orteronel**, here are the detailed methodologies from the key trials.

SWOG-1216 Phase III Trial Protocol (mHSPC)

- **Objective:** To evaluate the clinical benefit of adding **orteronel** to androgen deprivation therapy (ADT) compared to ADT with bicalutamide in men with newly diagnosed metastatic Hormone-Sensitive Prostate Cancer (mHSPC) [1] [2].
- **Study Design:** A phase III, randomized, open-label, multicenter trial. Patients were randomly assigned in a 1:1 ratio, dynamically balanced on stratification factors [2].
- **Key Eligibility Criteria:**
 - **Inclusion:** Histologically confirmed prostate adenocarcinoma with metastatic disease; Zubrod performance status of 0-2; no prior systemic therapy for metastatic disease (with exceptions for limited prior ADT) [2].
 - **Exclusion:** Brain metastases; prior therapy with ketoconazole, abiraterone, or enzalutamide; significant uncontrolled cardiac disease within 6 months of registration [2].
- **Interventions:**
 - **Experimental Arm:** Continuous ADT (LHRH agonist/antagonist or orchiectomy) plus **Orteronel** 300 mg, administered orally twice daily [1] [2].
 - **Control Arm:** Continuous ADT plus Bicalutamide 50 mg, administered orally once daily [1] [2].

- **Assessments and Endpoints:**

- **Overall Survival (OS):** Time from randomization to death from any cause [2].
- **Progression-free Survival (PFS):** Time from randomization to PSA progression, radiologic progression, clinical progression, or death. PSA progression was defined as a $\geq 25\%$ increase and an absolute increase of ≥ 2 ng/mL from the nadir [2].
- **PSA Response:** Measured at a 7-month landmark. Categorized as Complete Response (PSA < 0.2 ng/mL), Partial Response (PSA 0.2-4.0 ng/mL), or No Response (PSA > 4.0 ng/mL) [2].
- **Safety:** Adverse events were monitored and graded according to established criteria [1].

NRG/RTOG 1115 Phase III Trial Protocol (High-Risk Localized PCa)

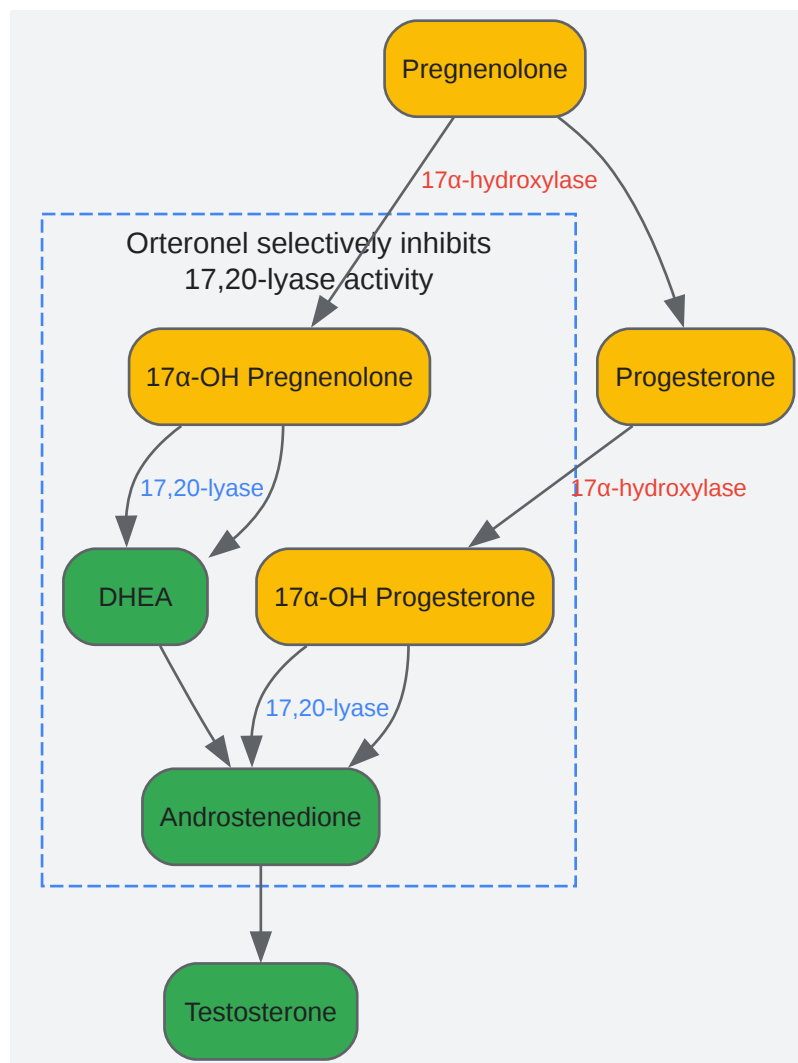
- **Objective:** To evaluate if adding 24 months of **orteronel** to standard-of-care (SOC) therapy (dose-escalated Radiation Therapy + 24 months of ADT) could improve overall survival in men with high-risk, clinically localized prostate cancer [3] [4].
- **Key Finding:** The addition of **orteronel** did not result in a statistically significant improvement in efficacy outcomes. The trial was also limited by early termination and poor drug tolerability, with only 29% of patients in the **orteronel** arm receiving $\geq 80\%$ of the planned dose [4].

Mechanism of Action & Pathway

Orteronel is a novel, nonsteroidal inhibitor of the enzyme **CYP17A1**, which is a key enzyme in androgen synthesis. Its primary mechanism is the suppression of androgen production [5].

A key differentiator of **orteronel** is its **greater specificity for the 17,20-lyase activity** of CYP17A1 compared to its 17 α -hydroxylase activity. This higher specificity was hypothesized to result in less disruption to the glucocorticoid biosynthesis pathway and potentially mitigate the syndrome of secondary mineralocorticoid excess seen with less selective inhibitors [2] [5].

The following diagram illustrates the steroidogenesis pathway and the specific site of **orteronel**'s action.



[Click to download full resolution via product page](#)

Safety and Tolerability Profile

The safety data from clinical trials indicates that **orteronel** treatment was associated with a higher burden of adverse events compared to control therapies.

The table below summarizes the incidence of key adverse events from the SWOG-1216 trial.

| Adverse Event (Grade 3/4) | ADT + Orteronel (n=638) | ADT + Bicalutamide (n=641) |
|---------------------------|---|----------------------------|
| Any Grade 3/4 Event | 43% | 14% [1] |
| Hypertension | 20% | 5% [6] |
| Fatigue | 5% | 2% [6] |
| Febrile Neutropenia | Reported as dose-limiting toxicity in combination therapy [5] | |
| Grade 5 AEs | 5 patients (e.g., MI, stroke) | 1 patient [6] |

Research Conclusions and Context

- **Clinical Development Halted:** Based on the failure to meet the primary overall survival endpoint in phase III trials for both metastatic and high-risk localized prostate cancer, the further clinical development of **orteronel** was discontinued [3] [5].
- **Efficacy-Surrogacy Concern:** The SWOG-1216 trial demonstrated a significant improvement in PFS and PSA response that did not correlate with an overall survival benefit. This raises concerns about the consistent surrogacy of these endpoints for OS, especially in the context of extensive post-protocol therapy [1].
- **Evolution of the Treatment Landscape:** The control arm in the SWOG-1216 trial had a notably higher median overall survival (70.2 months) than historically seen, reflecting the positive impact of subsequent life-prolonging therapies available at the castration-resistant stage. This highlights the importance of considering the evolving standard of care when designing and interpreting clinical trials [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
3. Phase III trial of dose escalated radiation therapy and ... [sciencedirect.com]
4. Phase 3 Trial of Dose-Escalated Radiation Therapy ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
6. Orteronel Plus ADT Misses OS End Point in Metastatic Hormone-Sensitive Prostate Cancer | OncLive [onclive.com]

To cite this document: Smolecule. [Orteronel administration in metastatic hormone-sensitive prostate cancer]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548883#orteronel-administration-in-metastatic-hormone-sensitive-prostate-cancer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com